molecular formula C20H19N3O3 B2603553 3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421500-61-9

3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2603553
CAS No.: 1421500-61-9
M. Wt: 349.39
InChI Key: IEBLYUNIVFSQLK-UHFFFAOYSA-N
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Description

3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d][1,4]dioxine ring system, an imidazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,4]dioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling of the Imidazole and Benzo[d][1,4]dioxine Rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Carboxamide Formation: The carboxamide group is introduced through the reaction of the amine with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,4]dioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties due to the presence of the imidazole ring, which is known for its biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The imidazole ring can act as a ligand for metal ions, potentially inhibiting metalloenzymes or modulating metal ion homeostasis in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazole: Similar in having an imidazole ring but lacks the benzo[d][1,4]dioxine and carboxamide groups.

    1,4-benzodioxane: Shares the benzo[d][1,4]dioxine ring but lacks the imidazole and carboxamide functionalities.

    N-phenylbenzamide: Contains the carboxamide group but lacks the imidazole and benzo[d][1,4]dioxine rings.

Uniqueness

3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the imidazole and benzo[d][1,4]dioxine rings, along with the carboxamide group, allows for a wide range of interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

2-methyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-19(26-17-10-6-5-9-16(17)25-13)20(24)22-12-18-21-11-15(23-18)14-7-3-2-4-8-14/h2-11,13,19H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBLYUNIVFSQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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